2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
CAS No.: 883542-98-1
Cat. No.: VC4000487
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde - 883542-98-1](/images/structure/VC4000487.png)
Specification
CAS No. | 883542-98-1 |
---|---|
Molecular Formula | C15H21NO2 |
Molecular Weight | 247.33 g/mol |
IUPAC Name | 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde |
Standard InChI | InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3 |
Standard InChI Key | AIUSVEIXGVNEFE-UHFFFAOYSA-N |
SMILES | CC1CCCCN1CCOC2=CC=CC=C2C=O |
Canonical SMILES | CC1CCCCN1CCOC2=CC=CC=C2C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a benzaldehyde core substituted at the 2-position with an ethoxy group bearing a 2-methylpiperidine ring. The piperidine nitrogen participates in hydrogen bonding, while the aldehyde group enables nucleophilic additions. Key structural features include:
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Aldehyde group: Provides electrophilic reactivity for Schiff base formation.
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Ethoxy linker: Enhances solubility and modulates steric effects.
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2-Methylpiperidine: Introduces chirality and influences receptor binding .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic routes typically proceed via a two-step protocol:
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Etherification: Reaction of 2-hydroxybenzaldehyde with 1-(2-chloroethyl)-2-methylpiperidine in the presence of in DMF at 80–100°C .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Critical parameters:
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Solvent polarity: DMF outperforms THF in minimizing aldehyde oxidation .
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Temperature: Excess heat promotes side reactions (e.g., aldol condensation) .
Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group undergoes characteristic transformations:
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Schiff base formation: Reacts with primary amines (e.g., aniline) in ethanol at 25°C to yield imines () .
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Oxidation: in acidic conditions converts the aldehyde to a carboxylic acid.
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Reduction: reduces the aldehyde to a benzyl alcohol derivative .
Piperidine Modifications
The 2-methylpiperidine moiety participates in:
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N-alkylation: Quaternization with methyl iodide enhances water solubility .
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Ring-opening: Strong acids (e.g., HCl) cleave the piperidine ring, forming secondary amines .
Biological Activities and Applications
Enzyme Inhibition
Structural analogs demonstrate:
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Acetylcholinesterase (AChE) inhibition: IC values of 10–15 µM in vitro, suggesting potential for Alzheimer’s therapy .
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NF-κB pathway modulation: Suppression of inflammatory cytokines in macrophage models.
Table 2: Bioactivity of Structural Analogs
Compound | Target | IC | Mechanism |
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4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | AChE | 12 µM | Competitive inhibition |
2-Methoxy derivatives | NF-κB | 8 µM | IκBα stabilization |
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 9.80 (s, 1H, CHO), 7.80–7.40 (m, 4H, Ar-H), 4.20 (t, 2H, OCH), 2.70–2.50 (m, 6H, piperidine-H), 1.60 (m, 1H, CH(CH)) .
Industrial and Research Applications
Pharmaceutical Intermediates
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Antipsychotic agents: Piperidine derivatives are precursors to risperidone analogs .
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Antihistamines: Structural similarity to loratadine intermediates .
Material Science
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